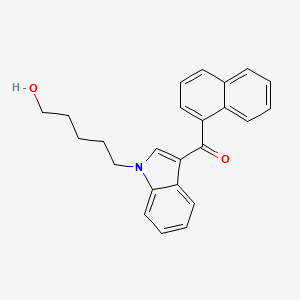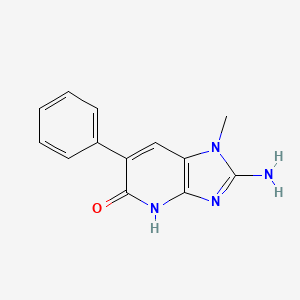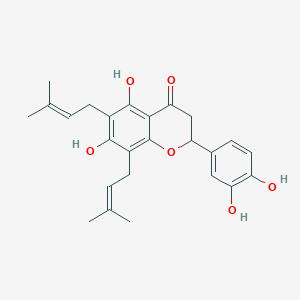
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is a compound with the CAS Number: 1312782-34-5 and a molecular weight of 166.18 . It is a solid substance stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 . This indicates the presence of a pyrrolidinyl group and a 1H-1,2,3-triazol-1-yl group attached to a methanone group.Physical And Chemical Properties Analysis
This compound is a solid substance with a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 306.7±25.0 °C . It is soluble in DMSO .科学的研究の応用
Synthesis and Biological Activity : Compounds with triazole scaffolds, like Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, show significant biological activities due to their structural properties. These compounds play vital roles in clinical drugs, including those for anti-migraine, antiviral, anticancer, anxiolytic, anticonvulsant, anti-hypnotic, aromatase inhibition, and antidepressant applications (Prasad et al., 2021).
Corrosion Inhibition : 1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic mediums. They function by adsorbing on the mild steel surface through interactions involving lone pair electrons, demonstrating the versatile applications of these compounds in industrial settings (Ma et al., 2017).
Antimicrobial and Antifungal Activity : Research on derivatives of 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, a related compound, has shown good to moderate activity against bacterial strains and fungi, indicating potential pharmaceutical applications (Pandya et al., 2019).
Clinical Drug Development : A study on 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, containing a similar triazole group, led to the discovery of a clinical candidate for mood disorders. This highlights the role of these compounds in developing new therapeutic agents (Chrovian et al., 2018).
Organotin(IV) Complexes : Research involving organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone revealed that these complexes have better antibacterial activities, suggesting potential for drug development (Singh et al., 2016).
Anticonvulsant Agents : Compounds like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have shown promise as sodium channel blockers and anticonvulsant agents, further emphasizing the medical relevance of triazole derivatives (Malik & Khan, 2014).
Caspase-3 Inhibition : In the field of cancer research, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an important enzyme in apoptosis, showcasing the potential of triazole derivatives in cancer therapy (Jiang & Hansen, 2011).
Safety and Hazards
生化学分析
Biochemical Properties
AA26-9 targets a diverse array of enzymes within the serine hydrolase family, including serine peptidases, lipases, amidases, esterases, and thioesterases . It shows inhibitory activity against approximately one-third of the over 40 serine hydrolases detected in immortalized T cell lines . The nature of these interactions is typically through the formation of a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
The effects of AA26-9 on cellular processes are largely due to its inhibition of serine hydrolases. These enzymes are involved in a variety of cellular processes, including protein degradation, lipid metabolism, and signal transduction . By inhibiting these enzymes, AA26-9 can potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
AA26-9 exerts its effects at the molecular level primarily through the inhibition of serine hydrolases. It does this by forming a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from catalyzing its substrate . This can lead to changes in gene expression and cellular signaling pathways, as these enzymes often play roles in these processes .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that the effects of AA26-9 would be relatively stable over time, as the covalent bond it forms with serine hydrolases is not easily reversible .
Dosage Effects in Animal Models
The effects of AA26-9 at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that the effects of AA26-9 would increase with dosage, as higher concentrations of the compound would be able to inhibit more serine hydrolases .
Metabolic Pathways
Given that it inhibits serine hydrolases, it could potentially influence any metabolic pathways that these enzymes are involved in .
Transport and Distribution
Given its small size and relative hydrophobicity, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
Given that serine hydrolases are found throughout the cell, it is likely that AA26-9 could also be found in various subcellular compartments .
特性
IUPAC Name |
pyrrolidin-1-yl(triazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGAMVQLDJRBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)








![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)

